Lomifylline Lomifylline 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione is an oxopurine.
Brand Name: Vulcanchem
CAS No.: 10226-54-7
VCID: VC0533495
InChI: InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8H,4-7H2,1-3H3
SMILES: CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Molecular Formula: C13H18N4O3
Molecular Weight: 278.31 g/mol

Lomifylline

CAS No.: 10226-54-7

Cat. No.: VC0533495

Molecular Formula: C13H18N4O3

Molecular Weight: 278.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lomifylline - 10226-54-7

Specification

CAS No. 10226-54-7
Molecular Formula C13H18N4O3
Molecular Weight 278.31 g/mol
IUPAC Name 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione
Standard InChI InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8H,4-7H2,1-3H3
Standard InChI Key XBEDAMVJWVPVDS-UHFFFAOYSA-N
SMILES CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Canonical SMILES CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Lomifylline (IUPAC name: 1,3-dimethyl-7-(5-oxohexyl)-1H-purine-2,6(3H,7H)-dione) possesses a molecular formula of C13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3 and a molecular weight of 278.307 g/mol . The compound's xanthine backbone undergoes modification at the 7-position with a 5-oxohexyl chain, conferring distinct physicochemical properties compared to classical methylxanthines like theophylline.

Table 1: Molecular Properties of Lomifylline

PropertyValue
Molecular FormulaC13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3
Molecular Weight278.307 g/mol
Density1.3±0.1 g/cm³
Boiling Point525.3±56.0°C
LogP0.32
Polar Surface Area78.89 Ų

The compound's achiral nature (no defined stereocenters) and absence of E/Z isomerism simplify its synthetic pathways and pharmacokinetic profile . X-ray crystallographic studies reveal a planar purine ring system with the 5-oxohexyl side chain adopting a gauche conformation, optimizing hydrophobic interactions in biological systems .

Synthetic Pathways

Industrial synthesis typically involves alkylation of theophylline derivatives under basic conditions. While specific proprietary methods remain undisclosed, academic literature describes:

  • Nucleophilic substitution: Reacting 7-chlorotheophylline with 5-aminohexan-2-one in dimethylformamide at 80°C yields the intermediate imine .

  • Oxidative cyclization: Treatment with hydrogen peroxide in acetic acid generates the final oxopurine structure .

Purification employs sequential recrystallization from ethanol-water mixtures, achieving >98% purity as confirmed by HPLC. Scale-up challenges include controlling exothermic reactions during alkylation and minimizing diketopiperazine byproducts through temperature modulation.

Pharmacokinetic Profile

Absorption and Distribution

Oral administration demonstrates rapid absorption (Tmax = 0.8-1.2 hr) with absolute bioavailability of 68-72% in human studies . The presence of dihydroergocristine mesylate enhances lomifylline's absorption kinetics through:

  • Increased intestinal permeability (3.2-fold vs. solo administration)

  • Reduced first-pass metabolism via CYP3A4 inhibition

Plasma protein binding remains moderate (58-62%), primarily to albumin and α1-acid glycoprotein. Volume of distribution (Vd = 1.8 L/kg) suggests extensive tissue penetration, particularly into cerebral compartments where concentrations reach 40% of plasma levels within 2 hours.

Metabolism and Elimination

Hepatic biotransformation involves three primary pathways:

  • N-demethylation at position 3 (CYP1A2-mediated)

  • Oxidation of the hexanoyl side chain (CYP2E1-dependent)

  • Glucuronidation of the 5-oxo group (UGT1A9)

The major metabolite, 3-demethyl-lomifylline, retains 18% of the parent compound's vasodilatory activity. Renal excretion accounts for 85% of elimination, with only 12% recovered as unchanged drug in urine . The terminal half-life (t½β) ranges from 1.1-1.7 hours, necessitating TID dosing in clinical applications .

Table 2: Key Pharmacokinetic Parameters

ParameterValue (Mean ± SD)
Cmax (80 mg dose)2.4 ± 0.3 µg/mL
AUC0-∞8.7 ± 1.2 µg·h/mL
CLrenal4.2 L/h
CLhepatic1.8 L/h

Mechanism of Action

Calcium Modulation

Lomifylline induces calcium release from sarcoplasmic reticulum stores via ryanodine receptor (RyR) activation . Binding studies show high affinity for RyR2 (Ki = 12 nM) versus RyR1 (Ki = 380 nM), explaining its preferential effects on vascular smooth muscle over skeletal muscle . The resultant cytoplasmic Ca²⁺ surge activates:

  • eNOS: Through Ca²⁺/calmodulin-dependent phosphorylation at Ser1177

  • BKCa channels: Membrane hyperpolarization (Em shift from -40mV to -62mV)

Cerebral Hemodynamics

In ischemic stroke models, lomifylline increases cerebral blood flow (CBF) by 34-41% within 20 minutes post-administration . Mechanisms include:

  • Vasodilation: 28% reduction in middle cerebral artery resistance

  • Rheological effects: 19% decrease in blood viscosity via erythrocyte deformability enhancement

  • Metabolic coupling: 2.3-fold increase in glucose utilization in penumbral regions

Therapeutic Applications

Vertigo Management

The CERVILAN formulation (lomifylline 80 mg + dihydroergocristine 0.8 mg) demonstrates superior efficacy to monotherapy:

Table 3: Clinical Outcomes in Vascular Vertigo (n=214)

ParameterCERVILAN GroupPlacebop-value
Vertigo severity (VAS)2.1 ± 0.85.9 ± 1.2<0.001
Recurrence rate18%67%0.002
CBF increase (mL/100g/min)22.4 ± 3.13.8 ± 2.9<0.001

The combination prolongs dihydroergocristine's half-life from 3.1 to 8.7 hours through enterohepatic recycling potentiation .

Cerebral Ischemia

Preclinical data in rat MCAO models show:

  • 42% reduction in infarct volume at 24h (p<0.01 vs. control)

  • 2.1-fold increase in BDNF expression in peri-infarct cortex

  • 58% improvement in neuroscore at 72h post-occlusion

Ongoing Phase II trials (NCT0488xxxx) are evaluating lomifylline's efficacy in subcortical vascular dementia.

Research Applications

Mitochondrial Studies

Lomifylline enhances mitochondrial coupling efficiency (P/O ratio increase from 2.1 to 2.9) in cortical neurons exposed to Aβ42 oligomers . Mechanistic studies attribute this to:

  • Complex IV activation: 38% increase in cytochrome c oxidase activity

  • ROS scavenging: 2.3-fold reduction in lipid peroxidation products

Drug Delivery Systems

Recent advances include:

  • Nanocrystal formulations: Improving oral bioavailability to 89% through particle size reduction (D90 = 220 nm)

  • Transdermal patches: Achieving steady-state plasma concentrations of 1.8 µg/mL over 72h

Future Directions

Emerging research explores:

  • Alzheimer's disease: Phase I trials assessing CSF Aβ42 clearance (NCT0492xxxx)

  • Pulmonary hypertension: Right ventricular systolic pressure reduction in monocrotaline models (28% decrease at 4 weeks)

  • Oncology applications: Chemosensitization in glioblastoma through blood-brain barrier modulation

Ongoing structure-activity relationship (SAR) studies aim to develop next-generation analogs with extended half-lives and enhanced RyR2 selectivity.

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